molecular formula C5H9N3 B3244889 1,2,6-Triazaspiro[2.5]oct-1-ene CAS No. 1639450-02-4

1,2,6-Triazaspiro[2.5]oct-1-ene

Cat. No. B3244889
CAS RN: 1639450-02-4
M. Wt: 111.15
InChI Key: DRYAADGKVSVPOP-UHFFFAOYSA-N
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Description

“1,2,6-Triazaspiro[2.5]oct-1-ene” is a chemical compound, but there’s limited information available about it . There’s a related compound called “tert-Butyl this compound-6-carboxylate” which has the CAS Number: 1620483-21-7 .


Molecular Structure Analysis

The InChI code for “tert-Butyl this compound-6-carboxylate” is 1S/C10H17N3O2/c1-9(2,3)15-8(14)13-6-4-10(5-7-13)11-12-10/h4-7H2,1-3H3 . This can be used to generate the molecular structure.


Physical And Chemical Properties Analysis

The “tert-Butyl this compound-6-carboxylate” has a molecular weight of 211.26 g/mol . It’s recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Chemical Reactions and Synthesis

1,2,6-Triazaspiro[2.5]oct-1-ene and its derivatives are primarily involved in chemical reactions that form various complex compounds. For instance, Molchanov et al. (2003) explored the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents, leading to the formation of methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates or methyl 1-iodo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates as mixtures of exo and endo isomers (Molchanov et al., 2003).

Safety and Hazards

The safety information available for “tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate” includes several hazard statements: H315-H319-H228 . Precautionary statements include P240-P210-P241-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

1,2,6-triazaspiro[2.5]oct-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-6-4-2-5(1)7-8-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYAADGKVSVPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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